

Application Notes: Preparation of Foretinib Stock Solution for Cell Culture

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Compound of Interest

Compound Name: *Foretinib*

Cat. No.: *B7856092*

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Introduction

Foretinib, also known as GSK1363089 or XL880, is a potent, orally available multi-kinase inhibitor.[1][2][3] It primarily targets receptor tyrosine kinases (RTKs) that are critical drivers of tumor growth, invasion, metastasis, and angiogenesis.[2][3] Its principal targets are the hepatocyte growth factor (HGF) receptor, c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values of 0.4 nM and 0.9 nM, respectively.[4][5][6] **Foretinib** also shows inhibitory activity against other RTKs such as RON, TIE-2, PDGFR, FLT-3, and c-KIT.[7][8] These application notes provide a detailed protocol for the preparation, storage, and application of **Foretinib** stock solutions for in vitro cell culture experiments.

Physicochemical and Biological Properties

A summary of **Foretinib**'s key properties is essential for accurate stock solution preparation.

Property	Value	Source
Synonyms	GSK1363089, XL880	[9]
CAS Number	849217-64-7	[3][8][10]
Molecular Formula	C ₃₄ H ₃₄ F ₂ N ₄ O ₆	[3][10]
Molecular Weight	632.65 g/mol	[3][4][10]
Appearance	White solid	[8]
Solubility	- DMSO: ≥ 16 mg/mL (up to 100 mM)	[4][8][9]
- Ethanol: 25 mg/mL	[9]	
- Water: Insoluble	[4]	
Primary Targets	c-Met, VEGFR-2 (KDR)	[1][4][11]

Experimental Protocols

Materials and Equipment

- **Foretinib** powder (>98% purity)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
- Sterile serological pipettes and pipette tips
- Vortex mixer
- Analytical balance
- Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Preparation of 10 mM Foretinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell culture experiments.

1. Calculation: To prepare a 10 mM stock solution, the required amount of **Foretinib** powder must be calculated based on its molecular weight (632.65 g/mol).

- Formula: $\text{Mass (mg)} = \text{Concentration (mM)} \times \text{Volume (mL)} \times \text{Molecular Weight (g/mol)}$
- For 1 mL of 10 mM stock:
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 632.65 \text{ g/mol} / 1000 = 6.3265 \text{ mg}$
- Alternatively, to make a 10 mM stock solution, 0.158 mL of DMSO can be added for each mg of **Foretinib**.[\[5\]](#)[\[8\]](#)

2. Weighing:

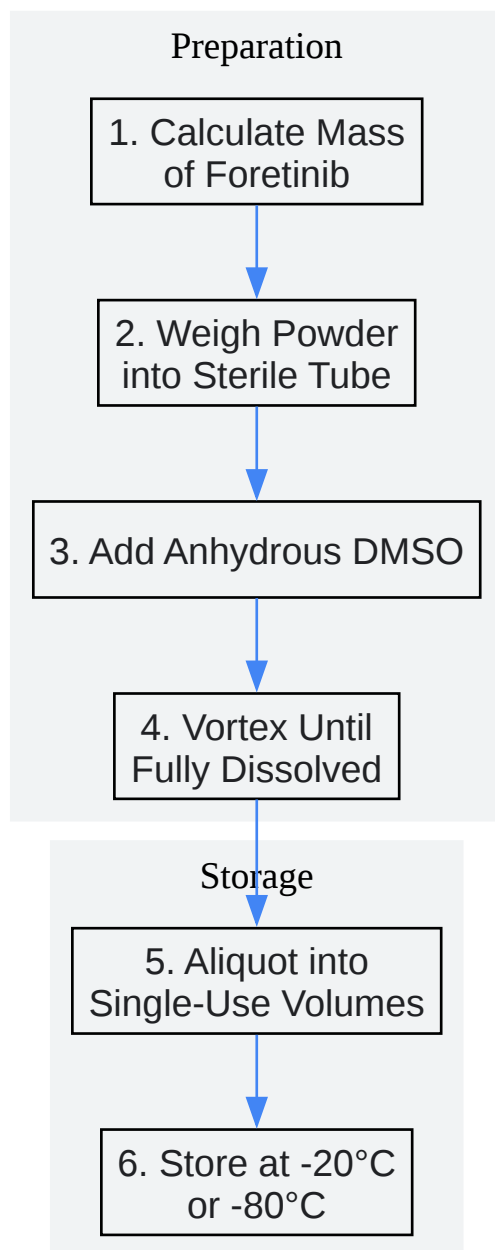
- Tare a sterile microcentrifuge tube on an analytical balance.
- Carefully weigh approximately 6.33 mg of **Foretinib** powder directly into the tube. Record the exact weight.

3. Solubilization:

- Based on the actual weight, calculate the precise volume of DMSO needed.
 - $\text{Volume (mL)} = [\text{Mass (mg)} / 632.65 \text{ (g/mol)}] / 10 \text{ (mmol/L)}$
- Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the **Foretinib** powder.
- Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming or sonication may be required if dissolution is difficult.[\[5\]](#)

4. Aliquoting and Storage:

- To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.
- Store the aliquots at -20°C for short-to-medium term (up to 6 months) or at -80°C for long-term storage (up to 1 year).^[6] A DMSO solution is reported to be stable for 6 months when stored properly at -20°C .^[8]



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Caption: Workflow for **Foretinib** stock solution preparation.

Application in Cell Culture

The 10 mM stock solution must be diluted to the final working concentration in cell culture medium before treating cells. It is critical that the final concentration of DMSO in the culture medium is kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.

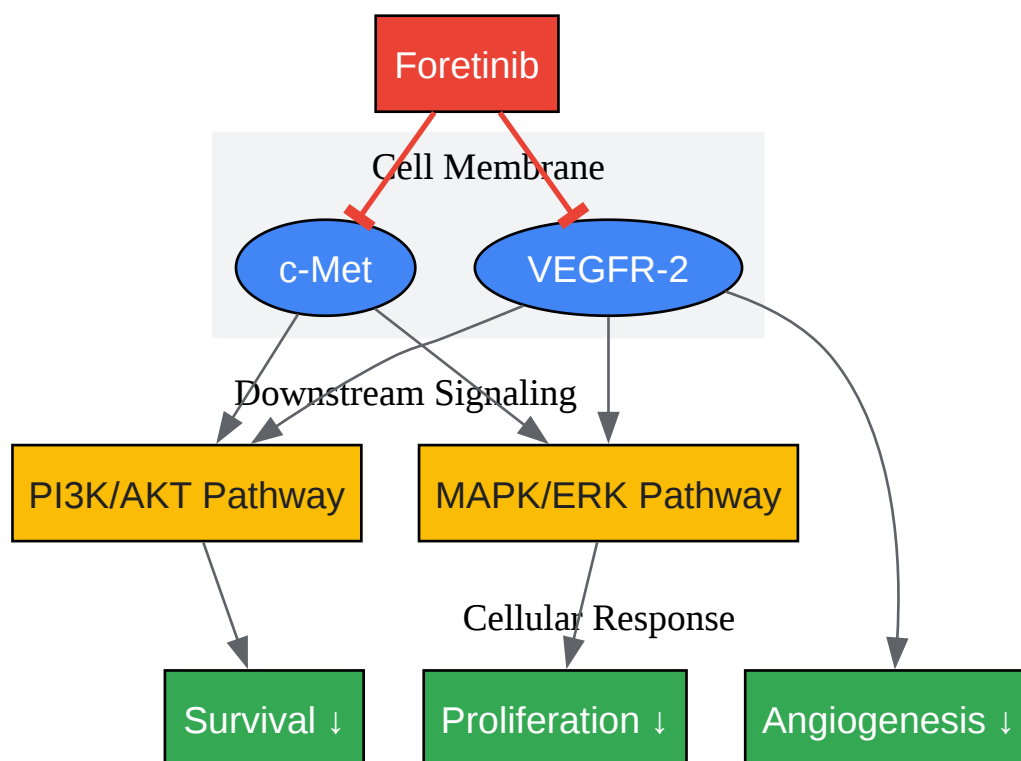
Example Dilution: To prepare a 10 μM working solution in 1 mL of culture medium:

- Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 μM intermediate solution (e.g., 1 μL of 10 mM stock + 99 μL of medium).
- Add 100 μL of the 100 μM intermediate solution to 900 μL of culture medium to achieve the final 10 μM concentration. The final DMSO concentration will be 0.1%.

Working Concentrations: The effective concentration of **Foretinib** is cell-line dependent. IC₅₀ values can range from nanomolar to micromolar concentrations. For example, in gastric cancer cell lines, IC₅₀ values were determined to be 13.4 nM for MKN45 and 21.9 nM for SNU620.[12] In other studies, functional assays have used concentrations ranging from 0.5 μM to 10 μM . [1] [4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Mechanism of Action: Signaling Pathway Inhibition

Foretinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] It blocks the phosphorylation of c-Met and VEGFR-2, thereby inhibiting their downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2][7] This dual inhibition is crucial as c-Met and VEGFR2 signaling are major drivers in the progression of some cancers.[11]



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